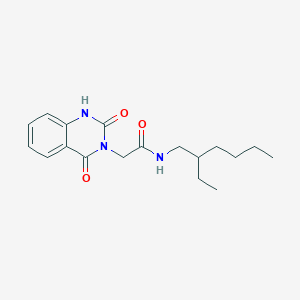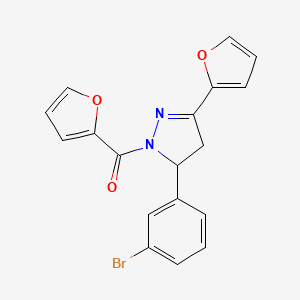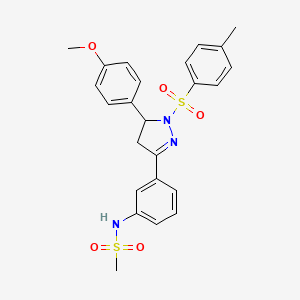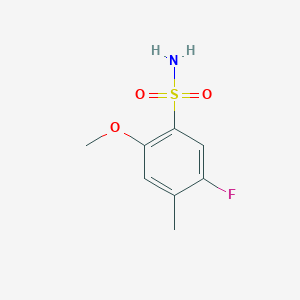![molecular formula C9H13ClO2 B2400711 2-氯-1-(6-氧杂螺[2.5]辛烷-2-基)乙酮 CAS No. 2003614-54-6](/img/structure/B2400711.png)
2-氯-1-(6-氧杂螺[2.5]辛烷-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone: is a chemical compound characterized by its unique spirocyclic structure. This compound features a chloroacetyl group attached to a spirocyclic oxaspiro[2.5]octane ring system. The presence of the spirocyclic ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a hydroxy ketone can undergo cyclization in the presence of an acid catalyst to form the oxaspiro[2.5]octane ring.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic compound with chloroacetyl chloride in the presence of a base such as triethylamine to yield 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone.
Industrial Production Methods
Industrial production of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Alcohol derivatives with reduced carbonyl groups.
作用机制
The mechanism of action of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
2-Chloro-1-(6-oxaspiro[3.4]octan-2-yl)ethanone: Similar spirocyclic structure with a different ring size.
2-Chloro-1-(6-oxaspiro[4.5]octan-2-yl)ethanone: Another spirocyclic compound with a larger ring system.
Uniqueness
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone is unique due to its specific ring size and the presence of the chloroacetyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO2/c10-6-8(11)7-5-9(7)1-3-12-4-2-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJIBLDFFOIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)
![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2400640.png)



![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)


